molecular formula C12H10N2O2 B070897 3-(Benzyloxy)pyrazine-2-carbaldehyde CAS No. 177759-37-4

3-(Benzyloxy)pyrazine-2-carbaldehyde

Cat. No. B070897
M. Wt: 214.22 g/mol
InChI Key: XBNAKXOGSCWZAK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(Benzyloxy)pyrazine-2-carbaldehyde is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a pyrazine derivative that has a benzyl ether functional group attached to it.

Scientific Research Applications

3-(Benzyloxy)pyrazine-2-carbaldehyde has been extensively studied for its potential applications in various areas of scientific research. One of the main areas of research is in the field of medicinal chemistry, where this compound has shown promising results as a potential drug candidate for the treatment of various diseases such as cancer, diabetes, and inflammation.

Mechanism Of Action

The mechanism of action of 3-(Benzyloxy)pyrazine-2-carbaldehyde is not fully understood. However, studies have shown that this compound has the ability to inhibit various enzymes and proteins that are involved in the development and progression of diseases such as cancer and inflammation.

Biochemical And Physiological Effects

Studies have shown that 3-(Benzyloxy)pyrazine-2-carbaldehyde has various biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of cancer cells, reduce inflammation, and regulate glucose metabolism.

Advantages And Limitations For Lab Experiments

One of the main advantages of using 3-(Benzyloxy)pyrazine-2-carbaldehyde in lab experiments is its high potency and specificity towards certain enzymes and proteins. This makes it an ideal candidate for drug development. However, one of the limitations of using this compound is its low solubility, which can make it difficult to work with in some experiments.

Future Directions

There are several future directions for research on 3-(Benzyloxy)pyrazine-2-carbaldehyde. One area of research is in the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is in the identification of new potential applications for this compound in the field of medicinal chemistry. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential side effects.
In conclusion, 3-(Benzyloxy)pyrazine-2-carbaldehyde is a promising compound that has potential applications in various areas of scientific research. Its high potency and specificity towards certain enzymes and proteins make it an ideal candidate for drug development. However, further research is needed to fully understand its mechanism of action and potential side effects.

properties

CAS RN

177759-37-4

Product Name

3-(Benzyloxy)pyrazine-2-carbaldehyde

Molecular Formula

C12H10N2O2

Molecular Weight

214.22 g/mol

IUPAC Name

3-phenylmethoxypyrazine-2-carbaldehyde

InChI

InChI=1S/C12H10N2O2/c15-8-11-12(14-7-6-13-11)16-9-10-4-2-1-3-5-10/h1-8H,9H2

InChI Key

XBNAKXOGSCWZAK-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=NC=CN=C2C=O

Canonical SMILES

C1=CC=C(C=C1)COC2=NC=CN=C2C=O

synonyms

3-(BENZYLOXY)PYRAZINE-2-CARBALDEHYDE

Origin of Product

United States

Synthesis routes and methods

Procedure details

2-Benzyloxy-3-methylpyrazine (600 mg) was dissolved in 1,4-dioxane (12 mL), selenium dioxide (1 g) and water added (one drop) and the mixture heated at reflux for seventeen hours. The reaction mixture was allowed to cool to ambient temperature, filtered and the solvents removed. The residue was dissolved in water (30 mL), neutralised with aqueous sodium hydrogen carbonate solution (10%) and extracted with dichloromethane (3×40 mL), the organic phase was dried (MgSO4). After removal of the solvents the oil was purified by MPLC (15%ethyl acetate, hexane, silica) to give 2-benzyloxypyrazine-3-aldehyde (460 mg, mp 69.4° C.).
Name
2-Benzyloxy-3-methylpyrazine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

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